

Spectroscopic Data of 2-Amino-3-bromopyridine: A Technical Guide

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Compound of Interest

Compound Name: 2-Amino-3-bromopyridine

Cat. No.: B076627

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for **2-Amino-3-bromopyridine**, a key intermediate in pharmaceutical synthesis. The document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols for acquiring this information.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **2-Amino-3-bromopyridine**, providing a comprehensive reference for its structural characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of **2-Amino-3-bromopyridine** is expected to show three distinct signals in the aromatic region corresponding to the three protons on the pyridine ring, and a broad signal for the amino protons. The chemical shifts are influenced by the electron-donating amino group and the electron-withdrawing bromine atom.

Chemical Shift (δ) (ppm)	Multiplicity	Coupling Constant (J) (Hz)	Assignment
~7.85	dd	J = ~4.8, ~1.8	H-6
~7.40	dd	J = ~7.8, ~1.8	H-4
~6.70	dd	J = ~7.8, ~4.8	H-5
~5.0 (broad s)	s	-	NH ₂

Note: Predicted data based on analysis of similar compounds. Actual experimental values may vary.

¹³C NMR (Carbon-13 NMR) Data

The proton-decoupled ¹³C NMR spectrum of **2-Amino-3-bromopyridine** will exhibit five signals corresponding to the five carbon atoms of the pyridine ring.

Chemical Shift (δ) (ppm)	Assignment
~158.0	C-2
~148.5	C-6
~140.0	C-4
~115.0	C-5
~108.0	C-3

Note: Predicted data based on analysis of similar compounds. Actual experimental values may vary.

Infrared (IR) Spectroscopy

The IR spectrum of **2-Amino-3-bromopyridine** will display characteristic absorption bands corresponding to the N-H stretching of the primary amine, C-H stretching of the aromatic ring, C=C and C=N stretching of the pyridine ring, and the C-Br stretching.

Wavenumber (cm ⁻¹)	Functional Group	Vibrational Mode
3450 - 3300	N-H	Asymmetric and symmetric stretching
3100 - 3000	C-H (aromatic)	Stretching
1620 - 1580	C=C, C=N	Ring stretching
1500 - 1400	C=C, C=N	Ring stretching
1100 - 1000	C-Br	Stretching

Mass Spectrometry (MS)

The mass spectrum of **2-Amino-3-bromopyridine** will show a characteristic molecular ion peak. Due to the presence of bromine, there will be two molecular ion peaks of nearly equal intensity, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br).^[1] The fragmentation pattern will involve the loss of bromine and other characteristic fragments.

m/z	Relative Intensity (%)	Assignment
173/175	~100	[M] ⁺ (Molecular ion)
94	Major	[M - Br] ⁺
67	Major	[C ₄ H ₃ N] ⁺

Note: Predicted fragmentation pattern based on typical behavior of similar compounds.

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data for **2-Amino-3-bromopyridine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of **2-Amino-3-bromopyridine**.

Materials and Equipment:

- **2-Amino-3-bromopyridine**
- Deuterated solvent (e.g., Chloroform-d (CDCl_3) or Dimethyl sulfoxide-d₆ (DMSO-d_6))
- High-field NMR spectrometer (e.g., 400 MHz or higher)
- 5 mm NMR tubes
- Internal standard (e.g., Tetramethylsilane (TMS))

Procedure:

- Sample Preparation:
 - Accurately weigh approximately 5-10 mg of **2-Amino-3-bromopyridine** for ^1H NMR analysis or 20-30 mg for ^{13}C NMR analysis.
 - Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean vial.
 - Ensure complete dissolution by gentle vortexing or sonication.
 - Transfer the solution to a 5 mm NMR tube.
 - Add a small amount of TMS as an internal standard.
- Data Acquisition:
 - Insert the NMR tube into the spectrometer.
 - Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
 - For ^1H NMR, acquire the spectrum using a standard single-pulse sequence.
 - For ^{13}C NMR, acquire the spectrum using a proton-decoupled pulse sequence. A greater number of scans will be necessary due to the low natural abundance of ^{13}C .
- Data Processing:

- Apply Fourier transformation to the acquired Free Induction Decay (FID).
- Phase and baseline correct the spectrum.
- Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
- Integrate the signals in the ^1H NMR spectrum to determine the relative proton ratios.
- Analyze the chemical shifts, multiplicities, and coupling constants for structural assignment.

Infrared (IR) Spectroscopy

Objective: To obtain a high-quality Attenuated Total Reflectance (ATR) FT-IR spectrum of solid **2-Amino-3-bromopyridine**.

Materials and Equipment:

- **2-Amino-3-bromopyridine**
- FT-IR spectrometer with an ATR accessory (e.g., diamond crystal)
- Spatula

Procedure:

- Background Spectrum:
 - Ensure the ATR crystal is clean.
 - Record a background spectrum of the empty ATR crystal.
- Sample Analysis:
 - Place a small amount of solid **2-Amino-3-bromopyridine** onto the center of the ATR crystal.
 - Apply pressure using the ATR press to ensure good contact between the sample and the crystal.

- Acquire the IR spectrum over a range of 4000-400 cm^{-1} .
- Data Processing:
 - The acquired spectrum will be automatically ratioed against the background spectrum.
 - Identify and label the major absorption peaks.
 - Assign the characteristic peaks to their corresponding functional groups.

Mass Spectrometry (MS)

Objective: To obtain the mass spectrum of **2-Amino-3-bromopyridine** to determine its molecular weight and fragmentation pattern.

Materials and Equipment:

- **2-Amino-3-bromopyridine**
- Gas Chromatograph-Mass Spectrometer (GC-MS)
- Suitable solvent (e.g., methanol, dichloromethane)
- Microsyringe

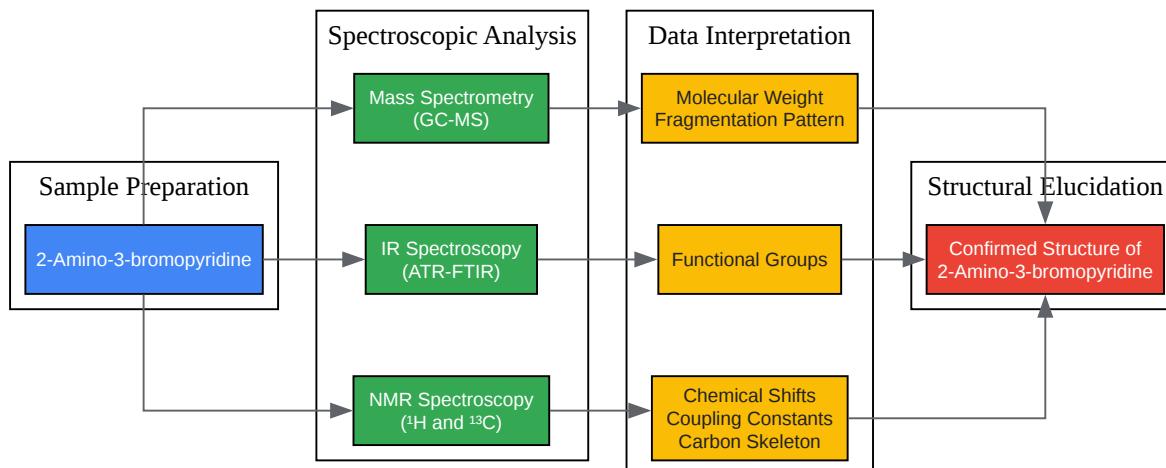
Procedure:

- Sample Preparation:
 - Prepare a dilute solution of **2-Amino-3-bromopyridine** in a suitable volatile solvent.
- GC-MS Analysis:
 - Inject a small volume (e.g., 1 μL) of the sample solution into the GC-MS system.
 - The sample is vaporized and separated on the GC column before entering the mass spectrometer.
 - The mass spectrometer is typically operated in electron ionization (EI) mode.

- Acquire the mass spectrum over a suitable m/z range (e.g., 40-250 amu).
- Data Analysis:
 - Identify the molecular ion peaks ($[M]^+$), noting the characteristic isotopic pattern of bromine.
 - Analyze the major fragment ions and propose fragmentation pathways to confirm the structure.

Logical Workflow and Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of **2-Amino-3-bromopyridine**, highlighting the relationship between the different analytical techniques and the information they provide for structural elucidation.



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Caption: Workflow for the spectroscopic analysis of **2-Amino-3-bromopyridine**.

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References

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